1-(Tributylstannyl)hex-2-EN-1-one
Description
Properties
CAS No. |
648428-88-0 |
|---|---|
Molecular Formula |
C18H36OSn |
Molecular Weight |
387.2 g/mol |
IUPAC Name |
1-tributylstannylhex-2-en-1-one |
InChI |
InChI=1S/C6H9O.3C4H9.Sn/c1-2-3-4-5-6-7;3*1-3-4-2;/h4-5H,2-3H2,1H3;3*1,3-4H2,2H3; |
InChI Key |
JISUAOCIWQKJAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=O)C=CCCC |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Substrate Optimization
Hydrostannylation of alkynes with tributyltin hydride (Bu$$3$$SnH) in the presence of palladium catalysts offers a direct route to vinylstannanes. For 1-(tributylstannyl)hex-2-en-1-one, this method involves reacting hex-1-yn-1-one derivatives with Bu$$3$$SnH under controlled conditions. Key parameters include:
- Catalyst selection : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh$$3$$)$$4$$] is widely employed for its ability to facilitate anti-addition, yielding E-vinylstannanes with >95% selectivity.
- Temperature control : Reactions conducted at −78°C minimize side reactions such as protiodestannylation, which can reduce yields by 5–41%.
- Solvent systems : Tetrahydrofuran (THF) or toluene ensures optimal solubility of stannanes and alkynes while stabilizing reactive intermediates.
A representative procedure from Entry 9 of demonstrates the synthesis of analogous vinylstannanes in 91% yield (95% E-selectivity) using Pd(PPh$$3$$)$$4$$ and Bu$$_3$$SnH in THF at −78°C. Adapting this protocol to hex-1-yn-1-one derivatives would theoretically yield the target compound, though the instability of alkynyl ketones necessitates rigorous inert-atmosphere techniques.
Mechanistic Considerations
The reaction proceeds via a palladium-stannylene intermediate, where oxidative addition of Bu$$_3$$SnH to Pd(0) generates a Pd–Sn species. Subsequent alkyne coordination and insertion yield a vinylpalladium complex, which undergoes reductive elimination to release the product. Competing pathways, such as radical chain mechanisms initiated by azobisisobutyronitrile (AIBN), are less selective and prone to regioisomer formation.
Stille Coupling for Ketone Functionalization
Cross-Coupling with Enol Triflates
Stille couplings between tributylstannanes and enol triflates provide an alternative route to α-stannylated ketones. For this compound, hex-2-en-1-one enol triflate is reacted with hexamethyldistannane [(Me$$3$$Sn)$$2$$] under palladium catalysis. Critical factors include:
- Electrophile activation : Enol triflates derived from hex-2-en-1-one exhibit enhanced reactivity compared to halides, enabling coupling at ambient temperatures.
- Ligand effects : Bulky phosphine ligands (e.g., JohnPhos) improve selectivity by stabilizing the Pd center and suppressing β-hydride elimination.
In a protocol adapted from, dimethyl (2Z,4E)-3-iodohexa-2,4-dienedioate couples with alkenyl stannanes using Pd(JohnPhos)$$2$$Cl$$2$$ to afford dendralenes in 76–84% yield. Transposing this method to hex-2-en-1-one systems would require optimizing the steric and electronic properties of the enol triflate to accommodate the tributylstannyl group.
Limitations and Side Reactions
Competitive protodestannylation and homocoupling are observed when electron-deficient stannanes or excess iodide residues are present. Purification via silica gel chromatography (hexane/EtOAc gradients) effectively isolates the desired product.
Enolate Stannylation Strategies
Generation and Trapping of Ketone Enolates
Direct stannylation of hex-2-en-1-one enolates offers a third pathway. The enolate, generated using lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS), reacts with tributyltin chloride (Bu$$_3$$SnCl) to form the α-stannylated ketone. Key considerations include:
- Enolate stability : Conjugation with the α,β-unsaturated system in hex-2-en-1-one stabilizes the enolate, permitting reactions at −78°C.
- Chemoselectivity : Competing O-stannylation is mitigated by employing bulky tin electrophiles and aprotic solvents.
While this method is less documented for the target compound, analogous reactions with 3-(tributylstannyl)hex-2-en-1-ol (PubChem CID: 71360306) demonstrate feasibility, yielding stannylated products after chromatographic purification.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
1-(Tributylstannyl)hex-2-EN-1-one undergoes various types of chemical reactions, including:
Oxidation: The vinylstannane moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the vinylstannane to alkanes.
Substitution: The stannyl group can be substituted with other functional groups through reactions such as Stille coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Palladium catalysts are commonly employed in Stille coupling reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Various substituted alkenes or aromatic compounds.
Scientific Research Applications
1-(Tributylstannyl)hex-2-EN-1-one has several applications in scientific research:
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(Tributylstannyl)hex-2-EN-1-one involves the formation of reactive intermediates, such as radicals or organometallic complexes. These intermediates facilitate various chemical transformations, including the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
1-(Tributylstannyl)hex-2-EN-1-one vs. 2-(Tributylstannyl)furan ()
- Structural Features: this compound: Contains an enone system (C=O and C=C conjugation) linked to the tributyltin group. 2-(Tributylstannyl)furan: Features a furan ring substituted with a tributyltin group. The aromaticity of furan enhances stability but reduces electrophilicity compared to the enone system.
- Reactivity: The enone system in this compound facilitates nucleophilic attacks at the β-carbon, enabling Michael additions. In contrast, 2-(tributylstannyl)furan participates in Stille couplings but lacks the conjugated carbonyl for similar reactivity .
This compound vs. 1-(Tributylstannyl)isoquinoline ()
- Molecular Complexity: The isoquinoline analog (C21H33NSn) incorporates a nitrogen-containing heterocycle, enabling coordination to metal catalysts. In contrast, the hex-2-en-1-one derivative lacks such coordinating sites.
- Applications: 1-(Tributylstannyl)isoquinoline is employed in constructing heterocyclic pharmaceuticals, while the enone derivative is more suited for carbonyl-based transformations .
Physicochemical Properties
Cross-Coupling Reactions
- This compound: Primarily used in Stille couplings to introduce enone-containing fragments into complex molecules. The electron-withdrawing carbonyl group activates the tin-carbon bond for transmetallation.
- 1-Ethyl-2-(tributylstannyl)-1H-pyrrole (): The pyrrole ring’s electron-rich nature stabilizes the tin-carbon bond, requiring harsher conditions for cross-coupling compared to the enone derivative .
Nucleophilic Additions
- The enone system in this compound allows for regioselective additions, unlike 2-(tributylstannyl)furan, which is inert to nucleophiles due to aromatic stabilization .
Critical Research Findings
Stability and Toxicity: Organotin compounds like this compound require careful handling due to the neurotoxicity of tributyltin groups. Stability studies suggest that enone derivatives are less prone to hydrolysis than their aliphatic counterparts .
Catalytic Efficiency: In Stille couplings, the enone derivative exhibits faster transmetallation kinetics compared to heterocyclic analogs, attributed to the electron-deficient tin center .
Biological Activity
1-(Tributylstannyl)hex-2-EN-1-one is a stannylated compound that has garnered attention in the field of organic chemistry for its potential biological activities. This compound, characterized by its unique structure, has been explored for various applications in medicinal chemistry, particularly in the synthesis of biologically active molecules.
The compound has the following chemical structure:
- Chemical Formula : CHOSn
- CAS Number : 648428-88-0
Its structural features include a tributylstannyl group attached to a hex-2-en-1-one moiety, which contributes to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions that can modify biological molecules. The stannyl group is known to enhance reactivity, allowing the compound to engage in cross-coupling reactions, which are crucial in synthesizing complex organic molecules.
Anticancer Properties
Research indicates that this compound may possess anticancer properties. It has been used as an intermediate in the synthesis of compounds that exhibit cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that derivatives of this compound can inhibit cell proliferation and induce apoptosis in various cancer types, including breast and prostate cancer .
Enzyme Inhibition
The compound has also shown potential as an enzyme inhibitor. Specifically, it has been investigated for its interaction with enzymes involved in key metabolic pathways. In particular, its derivatives have been evaluated for their ability to inhibit enzymes such as cyclooxygenase (COX), which plays a significant role in inflammation and cancer progression .
Study 1: Synthesis and Biological Evaluation
A study conducted by researchers at University College London explored the synthesis of this compound derivatives and their biological evaluation against cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range, suggesting a promising therapeutic potential .
Study 2: Mechanistic Insights into Enzyme Interaction
Another investigation focused on the mechanism of action of this compound as an enzyme inhibitor. The study utilized molecular docking simulations alongside enzyme assays to elucidate the binding interactions between the compound and its target enzymes. The findings revealed strong binding affinities, supporting the hypothesis that this compound could be developed into a lead candidate for further drug development .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer, Enzyme Inhibitor | Cross-coupling reactions |
| 4-[4-(Propylamino)butyl]benzene | Anti-inflammatory | Receptor modulation |
| (Trimethylsilyl)acetylene | Antiviral | Cross-coupling reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
